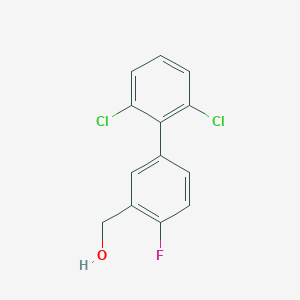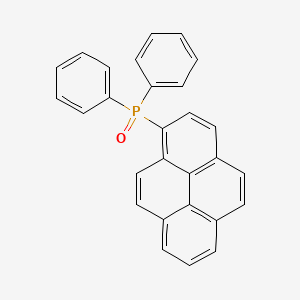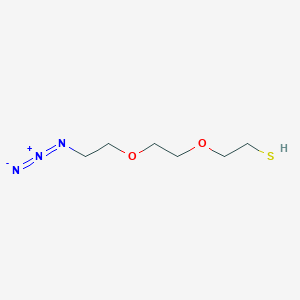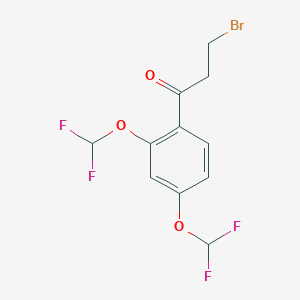
1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound with the molecular formula C10H7BrF4O3 It is characterized by the presence of difluoromethoxy groups attached to a phenyl ring, along with a bromopropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoromethoxybenzene and 3-bromopropanone.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid (e.g., aluminum chloride).
Synthetic Route: The synthetic route may include steps such as halogenation, nucleophilic substitution, and condensation reactions to introduce the bromopropanone moiety onto the phenyl ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropanone moiety can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ketone group to alcohols.
Cross-Coupling Reactions: The phenyl ring with difluoromethoxy groups can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide).
Wissenschaftliche Forschungsanwendungen
1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of drug candidates.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets and pathways. The difluoromethoxy groups and bromopropanone moiety contribute to its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one can be compared with similar compounds, such as:
1-(2,4-Bis(difluoromethoxy)phenyl)-2-bromoethanone: This compound has a similar structure but with a shorter carbon chain, which may affect its reactivity and applications.
1-(2,4-Bis(difluoromethoxy)phenyl)ethanone: Lacking the bromine atom, this compound may have different chemical properties and reactivity.
1-(2,4-Bis(difluoromethoxy)phenyl)-2-chloropropan-1-one:
Eigenschaften
Molekularformel |
C11H9BrF4O3 |
|---|---|
Molekulargewicht |
345.08 g/mol |
IUPAC-Name |
1-[2,4-bis(difluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O3/c12-4-3-8(17)7-2-1-6(18-10(13)14)5-9(7)19-11(15)16/h1-2,5,10-11H,3-4H2 |
InChI-Schlüssel |
MRWKURZVNRWFPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)C(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)
![6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)
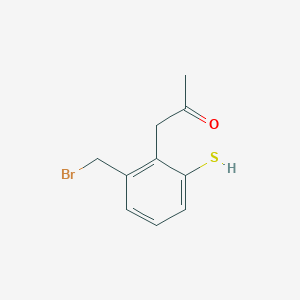
![[(3S)-2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate](/img/structure/B14075332.png)

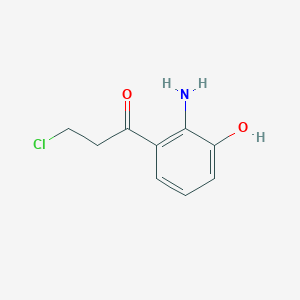


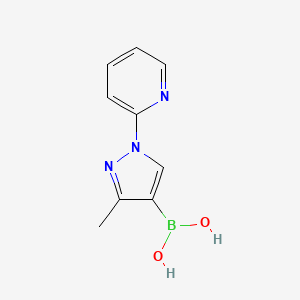

![Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate](/img/structure/B14075374.png)
